molecular formula C9H9NO3 B1600942 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 6529-94-8

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1600942
CAS RN: 6529-94-8
M. Wt: 179.17 g/mol
InChI Key: UGJVRGLKGBFDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07432258B2

Procedure details

2-amino-5-methoxy-phenol hydrochloride (4.0 g, 22.8 mmol) was dissolved in 100 mL of chloroform in a 500 mL round-bottom flask and treated with 80 mL of saturated sodium bicarbonate solution. This mixture was stirred rapidly and was cooled to 0° C. in an ice bath. A solution of bromoacetyl bromide (2.98 mL, 34.2 mmol) in 20 mL of chloroform was added slowly. After 2 hours, HPLC (Eclipse XDB-C18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) showed that all of the starting material (Rt=2.4 min) was consumed and that a major product peak had formed (Rt=4.5 min). The reaction was diluted with 200 mL of chloroform and 200 mL of water. The layers were separated and the aqueous layer was extracted with chloroform (3×150 mL). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated to a red-brown solid. This solid was dissolved in 200 mL of anhydrous DMF, treated with potassium carbonate (3.2 g, 22.8 mmol) and heated to 85° C. After two hours, HPLC showed that all of the material had converted to a new product (Rt=4.4 min), so the reaction mixture was allowed to cool to room temperature and was poured into 700 mL of water. The aqueous phase was extracted with ethyl acetate (3×200 mL) and the combined organic layers were washed with water (3×500 mL) and saturated NaCl (1×200 mL), dried over magnesium sulfate, filtered, and concentrated to give 7-(methyloxy)-2H-1,4-benzoxazin-3(4H)-one (1.42 g, 7.9 mmol, 34%) as a red-orange solid. MS (ES) m/e 180 [M+H]+.
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
2.98 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3.2 g
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight
Name
Quantity
200 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[OH:11].C(=O)(O)[O-].[Na+].Br[CH2:18][C:19](Br)=[O:20].FC(F)(F)C(O)=O.C(=O)([O-])[O-].[K+].[K+]>C(Cl)(Cl)Cl.O.CC#N.O>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]2[NH:2][C:19](=[O:20])[CH2:18][O:11][C:4]=2[CH:5]=1 |f:0.1,2.3,6.7.8,11.12|

Inputs

Step One
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
Cl.NC1=C(C=C(C=C1)OC)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
2.98 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Seven
Name
Quantity
3.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Eight
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed and that a major product peak
CUSTOM
Type
CUSTOM
Details
had formed (Rt=4.5 min)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red-brown solid
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in 200 mL of anhydrous DMF
TEMPERATURE
Type
TEMPERATURE
Details
heated to 85° C
WAIT
Type
WAIT
Details
After two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (3×500 mL) and saturated NaCl (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC2=C(NC(CO2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.9 mmol
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.